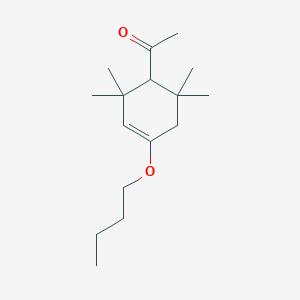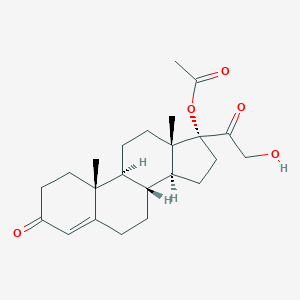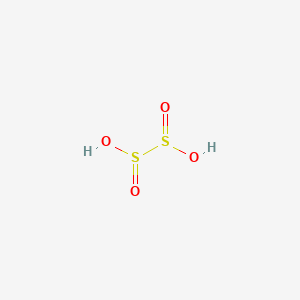
Dithionous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithionous acid is a chemical compound with the molecular formula H2S2O4. It is a colorless liquid that is soluble in water and has a strong odor. Dithionous acid is a reducing agent and is commonly used in chemical reactions to reduce other compounds.
Wissenschaftliche Forschungsanwendungen
UV-Induced Dithione → Dithiol Reaction
Dithiooxamide monomers, specifically in the dithione-diamino form, undergo a transformation to the dithiol-diimino form upon UV irradiation. This process involves a double-proton transfer. Interestingly, at cryogenic temperatures, a partial recovery of the initial dithione-diamino form is observed, suggesting a reversible transformation via synchronous double-proton tunneling (Lapinski et al., 2004).
Dithione as a Chelator in Trace Metal Analysis
Dithione exhibits strong chelating properties and has been used in a flow injection separation and pre-concentration system coupled to flame atomic absorption spectrometry. This application allows for the determination of trace amounts of metals like Cu, Cd, Zn, and Co in biological samples, showcasing its potential in analytical chemistry (Chen Shu-yu et al., 2002).
Dithione in Metal-ion Sensing
Dithione and its derivatives have been immobilized onto gold films and used in surface plasmon resonance (SPR) for detecting metal ions in water. This application demonstrates the potential of dithione compounds in environmental monitoring and metal ion detection (Fakhradin Mirkhalaf et al., 2000).
Dithione in Corrosion Inhibition
3,3-Dithiodipropionic acid (DDA) has been identified as a potential corrosion inhibitor for steel in acidic solutions. Research employing various analytical techniques has revealed its high inhibition efficiency and mixed type inhibition behavior, indicating its utility in industrial applications (Lei Guo et al., 2020).
Dithione in Antibiotics and Antitumor Activities
Dithiolopyrrolones, a class of antibiotics containing the dithione structure, have shown broad-spectrum antibacterial activity against various microorganisms. Some derivatives also exhibit antitumor activities, highlighting the medicinal potential of dithione compounds (Z. Qin et al., 2013).
Eigenschaften
CAS-Nummer |
15959-26-9 |
|---|---|
Produktname |
Dithionous acid |
Molekularformel |
H2S2O4 H2O4S2 |
Molekulargewicht |
130.15 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4) |
InChI-Schlüssel |
GRWZHXKQBITJKP-UHFFFAOYSA-N |
SMILES |
OS(=O)S(=O)O |
Kanonische SMILES |
OS(=O)S(=O)O |
Andere CAS-Nummern |
7779-86-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



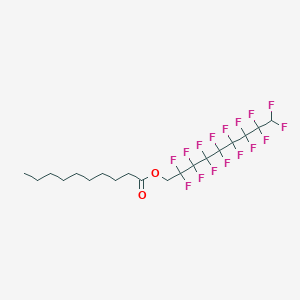
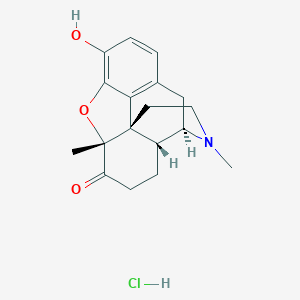
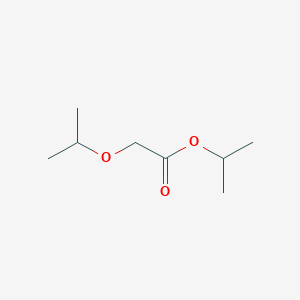
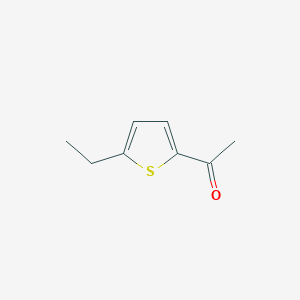
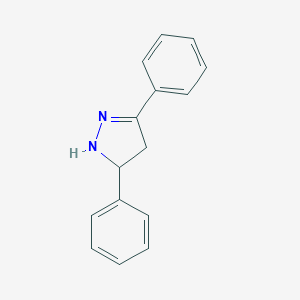
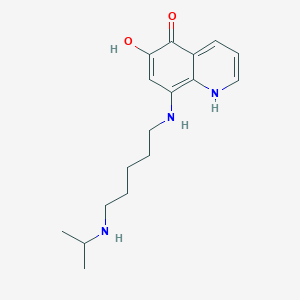
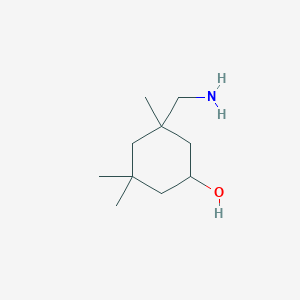
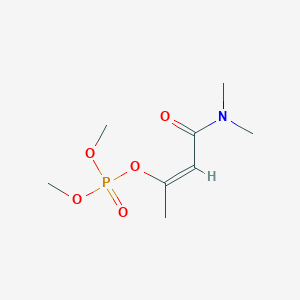
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
